![molecular formula C18H16ClFN2O3 B2394084 methyl 7-(2-chloro-6-fluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 1448034-92-1](/img/structure/B2394084.png)
methyl 7-(2-chloro-6-fluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
The compound “methyl 7-(2-chloro-6-fluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate” is a complex organic molecule. It contains an isoquinoline backbone, which is a type of heterocyclic compound. The molecule also features a carboxylate group, a benzamido group, and halogen substitutions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoquinoline ring, benzamido group, and halogen atoms would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxylate group might participate in acid-base reactions, while the benzamido group could be involved in nucleophilic substitution reactions .Scientific Research Applications
Synthesis and Antibacterial Activity
Quinoline derivatives, including those similar to the mentioned compound, have been synthesized and evaluated for their antibacterial activities. Research has shown that certain structural modifications, such as the introduction of fluorine or chloro substituents, can significantly enhance their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For instance, studies have reported the synthesis of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, highlighting the impact of heterocyclic and heteroaromatic rings at the 7-position on antibacterial potency (Cooper et al., 1990).
Anticancer and Cytotoxic Activities
Isoquinoline and quinoline derivatives have also been explored for their anticancer and cytotoxic activities. Modifications at various positions of the quinoline nucleus have been investigated to enhance their interaction with biological targets, leading to potential anticancer applications. For example, derivatives bearing cationic side chains have been prepared and their cytotoxic activities evaluated, revealing some compounds with significant growth delays against in vivo tumor models, indicating their potential as anticancer agents (Bu et al., 2001).
Synthesis and Structural Analysis
The synthesis and structural characterization of quinoline and isoquinoline derivatives have been subjects of extensive research. These studies not only provide insights into the chemical properties of these compounds but also lay the foundation for further modifications to enhance their biological activities. Techniques such as X-ray crystallography have been employed to elucidate the structures of novel compounds, enabling a deeper understanding of their potential applications (Rudenko et al., 2013).
Antioxidative Properties
Some derivatives have been investigated for their antioxidative properties, which could have implications in combating oxidative stress-related diseases. The study of N-methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid, for example, revealed its excellent antioxidant properties, highlighting the potential of quinoline derivatives in developing antioxidative therapeutics (Kawashima et al., 1979).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 7-[(2-chloro-6-fluorobenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O3/c1-25-18(24)22-8-7-11-5-6-13(9-12(11)10-22)21-17(23)16-14(19)3-2-4-15(16)20/h2-6,9H,7-8,10H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCAYWMXIDGGMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(2-chloro-6-fluorobenzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate |
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